3,3,3-trideuteriopropanoic acid
Overview
Description
It has the molecular formula CD3CH2CO2H and a molecular weight of 77.10 g/mol . This compound is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms replacing hydrogen atoms at the 3-position.
Mechanism of Action
Target of Action
Propanoic acid-3,3,3-d3, also known as deuterated propionic acid, is a variant of propionic acid where three hydrogen atoms are replaced by deuterium . Propionic acid is known to have antimicrobial properties and is used as a food preservative . It is generally recognized as safe (GRAS) by the FDA .
Mode of Action
The mode of action of propionic acid and its deuterated variant involves interaction with microbial metabolic pathways. Propionic acid’s antibacterial and preservative activities stem from this metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Biochemical Pathways
Propionic acid and its deuterated variant are involved in various biochemical pathways. For instance, propionic acid is a key intermediate in the metabolism of carbohydrates and lipids. Additionally, it is also involved in the biosynthesis of amino acids .
Pharmacokinetics
Deuterium is a stable isotope of hydrogen that forms stronger bonds with carbon than hydrogen does, which can slow down metabolic processes and potentially increase the bioavailability of the compound .
Result of Action
The primary result of the action of Propanoic acid-3,3,3-d3 is its antimicrobial effect, which is utilized in its role as a food preservative. By interfering with the metabolic processes of microorganisms, it inhibits their growth and proliferation .
Biochemical Analysis
Biochemical Properties
Propanoic acid-3,3,3-d3 plays a significant role in biochemical reactions. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria
Cellular Effects
It is known to have antimicrobial properties and can inhibit the growth of certain microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes .
Molecular Mechanism
It is known to pass through cell membranes in its non-dissociated form and release protons in the alkaline intracellular environment, affecting nutrient transfer and microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid-3,3,3-d3 can be synthesized through various methods. One common approach involves the oxidation of 1-propanol using hydrogen peroxide as an oxidant, catalyzed by heteropolyoxometalates . This method is advantageous due to its high efficiency and mild reaction conditions. Another method involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .
Industrial Production Methods
Industrial production of propanoic acid-3,3,3-d3 typically involves the use of stable isotope-labeled precursors. The process may include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule. The production process is designed to achieve high isotopic purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and heteropolyoxometalates are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the carboxyl group to other functional groups.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
Propanoic acid-3,3,3-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of propanoic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: The non-deuterated form of propanoic acid.
Propanoic acid-2,2-d2: Another deuterated form with deuterium atoms at the 2-position.
3-phenylpropionic acid: A structurally similar compound with a phenyl group attached to the propanoic acid backbone
Uniqueness
Propanoic acid-3,3,3-d3 is unique due to the specific placement of deuterium atoms at the 3-position, which can significantly alter its physical and chemical properties compared to non-deuterated or differently deuterated analogs. This makes it particularly valuable in studies requiring precise isotopic labeling.
Properties
IUPAC Name |
3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440947 | |
Record name | Propanoic acid-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55577-88-3 | |
Record name | Propanoic acid-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55577-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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